2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide
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Overview
Description
2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluoro group, a hydroxy group, and a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the dithiepan ring This can be achieved through the reaction of appropriate thiol precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the fluoro group can produce a variety of substituted benzenesulfonamides.
Scientific Research Applications
2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the sulfonamide group can participate in various biochemical pathways. The dithiepan ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide
- 6-Fluoro-4-hydroxy-2-methylquinoline
- Fluorinated indolizines
Uniqueness
This compound is unique due to its combination of a fluoro group, a hydroxy group, and a dithiepan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S3/c13-10-3-1-2-4-11(10)20(16,17)14-7-12(15)8-18-5-6-19-9-12/h1-4,14-15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCRZIHODGCWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNS(=O)(=O)C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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